molecular formula C10H12O3S B14758447 2-Ethoxy-3-(methylthio)benzoic acid

2-Ethoxy-3-(methylthio)benzoic acid

Cat. No.: B14758447
M. Wt: 212.27 g/mol
InChI Key: TWMCLPNFSAMQFY-UHFFFAOYSA-N
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Description

2-Ethoxy-3-(methylthio)benzoic acid is a substituted benzoic acid derivative characterized by an ethoxy (-OCH₂CH₃) group at the 2-position and a methylthio (-SCH₃) group at the 3-position of the aromatic ring. These substituents influence its electronic, steric, and physicochemical properties, making it distinct from simpler benzoic acid analogs.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

2-ethoxy-3-methylsulfanylbenzoic acid

InChI

InChI=1S/C10H12O3S/c1-3-13-9-7(10(11)12)5-4-6-8(9)14-2/h4-6H,3H2,1-2H3,(H,11,12)

InChI Key

TWMCLPNFSAMQFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1SC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the ethylation of 3-(methylthio)benzoic acid. The reaction typically employs ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Another method involves the direct esterification of 3-(methylthio)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-(methylthio)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted by other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines or thiols, catalysts such as palladium on carbon.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Ethoxy-3-(methylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. The ethoxy and methylthio groups can influence the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Structural and Electronic Effects

The electronic and steric effects of substituents significantly alter the properties of benzoic acid derivatives. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
2-Ethoxy-3-(methylthio)benzoic acid 2-OCH₂CH₃, 3-SCH₃ C₁₀H₁₂O₃S 228.27 (theoretical) - Ethoxy (electron-donating) and methylthio (weakly electron-withdrawing) create a polarized aromatic ring.
2-Ethoxybenzoic acid (CAS 134-11-2) 2-OCH₂CH₃ C₉H₁₀O₃ 166.18 - Ethoxy group increases steric hindrance, reducing acidity compared to unsubstituted benzoic acid.
2-Hydroxy-3-methoxybenzoic acid 2-OH, 3-OCH₃ C₈H₈O₄ 168.14 - Hydroxyl group enhances acidity (pKa ~2.5–3.0) compared to methoxy or ethoxy derivatives.
Trans-3'-methyl-4-(methylthio) chalcone Aromatic methylthio group C₁₇H₁₆OS 284.37 - Methylthio group contributes to lipophilicity and antibacterial activity .

Physicochemical Properties

  • Acidity :

    • The ethoxy group in 2-ethoxybenzoic acid reduces acidity (pKa ~4.2) compared to benzoic acid (pKa 4.2) due to steric inhibition of resonance. Adding a 3-methylthio group may further modulate acidity via electronic effects, though experimental data are needed.
    • In contrast, 2-hydroxy-3-methoxybenzoic acid has a lower pKa (~2.8) due to the electron-withdrawing hydroxyl group .
  • Solubility :

    • 2-Ethoxybenzoic acid is sparingly soluble in water but dissolves in polar organic solvents. The methylthio group in this compound likely enhances lipophilicity, reducing aqueous solubility.
    • 2-Hydroxy-3-methoxybenzoic acid exhibits moderate water solubility due to hydrogen bonding from the hydroxyl group .

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